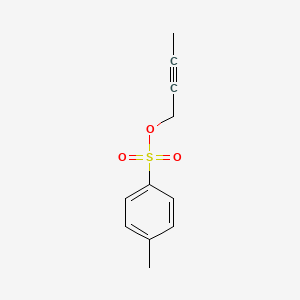

2-Butynyl p-toluenesulfonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

but-2-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZKJNHJABSJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427047 | |

| Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-37-2 | |

| Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butynyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Butynyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-butynyl p-toluenesulfonate (also known as 2-butynyl 4-methylbenzenesulfonate). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, due to the presence of a reactive terminal alkyne and a good leaving group (tosylate).[1] This document outlines the key physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a tosylate group. The alkyne moiety allows for a variety of coupling reactions, such as click chemistry and Sonogashira coupling, enabling the introduction of the butynyl group into more complex molecular architectures. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. These properties make this compound a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56563-37-2 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃S | [3][4] |

| Molecular Weight | 224.28 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 47-51 °C | |

| Boiling Point | 355.2 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | > 110 °C (> 230 °F) | |

| Purity | ≥96% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of 2-butyn-1-ol (B121050). This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.[5]

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on common methods for the tosylation of alcohols.[5]

Materials:

-

2-Butyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.2-1.5 eq) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from a mixture of ether and hexanes) or column chromatography on silica (B1680970) gel.

Characterization Data

Table 2: Characterization Data for 3-Butynyl p-Toluenesulfonate

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (d, J = 8.0 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 4.08 (t, J = 7.1 Hz, 2H), 2.53 (dt, J = 7.1, 2.6 Hz, 2H), 2.43 (s, 3H), 1.95 (t, J = 2.6 Hz, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 132.7, 129.9, 127.9, 78.3, 70.7, 67.4, 21.6, 19.4 | [6] |

| IR (neat) | 3290, 2962, 2919, 1598, 1359, 1190, 1176, 980, 904, 815 cm⁻¹ | [6] |

| Mass Spec. (ESI) | m/z 247.0399 [M+Na]⁺ | [6] |

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound follows a logical progression from starting materials to a purified and verified product.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C11H12O3S) [pubchemlite.lcsb.uni.lu]

- 5. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]

- 6. 3-Butynyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 2-butynyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynyl p-toluenesulfonate, a key organic intermediate, possesses a unique bifunctional nature stemming from its reactive propargyl group and the excellent leaving group characteristics of the tosylate moiety. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and explores its utility in advanced organic synthesis, particularly in the realm of bioconjugation and medicinal chemistry.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its core structure consists of a butynyl group esterified with p-toluenesulfonic acid. This structure imparts a versatile reactivity profile, making it a valuable reagent in organic synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃S | [1][2][3] |

| Molecular Weight | 224.28 g/mol | [1][2] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 355.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.012 g/cm³ (Predicted) | [4] |

| Appearance | White to orange to green powder to crystal | [4] |

| Solubility | Soluble in Methanol; Insoluble in water | [4] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| CAS Number | 56563-37-2 | [1][2] |

Chemical Identifiers

| Identifier | Value | Source |

| Synonyms | 2-Butynyl 4-methylbenzenesulfonate (B104242), 1-(p-Tosyloxy)-2-butyne | [1] |

| SMILES | CC#CCOS(=O)(=O)c1ccc(C)cc1 | [1][5] |

| InChI | 1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3 | [1][5] |

| InChIKey | HGZKJNHJABSJTC-UHFFFAOYSA-N | [1][5] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ ~7.8 (d, 2H, Ar-H ortho to SO₂), ~7.4 (d, 2H, Ar-H meta to SO₂), ~4.8 (q, 2H, -CH₂-O-), ~2.4 (s, 3H, Ar-CH₃), ~1.8 (t, 3H, -C≡C-CH₃) |

| ¹³C NMR | δ ~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~80 (-C≡C-), ~75 (-C≡C-), ~60 (-CH₂-O-), ~22 (Ar-CH₃), ~4 (-C≡C-CH₃) |

| IR (Infrared) | ~3300-3200 cm⁻¹ (C≡C-H, if present as impurity), ~2250 cm⁻¹ (C≡C stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1360 cm⁻¹ (S=O asymmetric stretch), ~1175 cm⁻¹ (S=O symmetric stretch), ~1100 cm⁻¹ (C-O stretch) |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by two key features: the tosylate as an excellent leaving group and the terminal alkyne as a handle for cycloaddition reactions.

Caption: Logical relationship of this compound's properties and applications.

Alkylation Reactions

The p-toluenesulfonate group is an excellent leaving group, making the butynyl moiety susceptible to nucleophilic attack. This allows for the facile introduction of the 2-butynyl group into a wide range of molecules, including amines, phenols, and thiols. This reactivity is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner, such as a biomolecule or a fluorescent probe. This has significant applications in bioconjugation, chemical biology, and drug discovery.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-butyn-1-ol (B121050) with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule (e.g., a protein or fluorescent dye) with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CID 21711137 | C14H14O6S2-2 | CID 21711137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butan-2-yl 4-methylbenzenesulfonate | C11H16O3S | CID 4064321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]

An In-depth Technical Guide to 2-Butynyl p-Toluenesulfonate for Researchers and Drug Development Professionals

CAS Number: 56563-37-2[1][2][3]

This technical guide provides a comprehensive overview of 2-Butynyl p-toluenesulfonate, a versatile reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its chemical properties, safety, and synthetic applications.

Chemical and Physical Properties

This compound, also known as 2-butynyl 4-methylbenzenesulfonate, is a sulfonate ester that serves as a valuable intermediate in various chemical transformations. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃S | [2][3] |

| Molecular Weight | 224.28 g/mol | [2][3] |

| CAS Number | 56563-37-2 | [1][2][3] |

| Appearance | White to off-white crystalline solid | Sigma-Aldrich |

| Melting Point | 47-51 °C | Sigma-Aldrich |

| Boiling Point | >110 °C | Sigma-Aldrich |

| Solubility | Slightly soluble in water | Inferred from general properties of similar compounds |

Safety Data Sheet Summary

A thorough understanding of the safety and handling precautions is crucial when working with this compound. The following table summarizes the key hazard information.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

Synthetic Applications and Reactivity

This compound is a valuable building block in organic synthesis, primarily due to the presence of two key functional groups: the alkyne and the tosylate. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. The alkyne moiety can participate in a variety of transformations, including cycloadditions and coupling reactions.

General Reactivity Profile:

-

Alkylation Reactions: The tosylate group can be displaced by a wide range of nucleophiles, allowing for the introduction of the butynyl group into various molecular scaffolds. This is a common strategy in the synthesis of more complex molecules.

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

-

Cycloaddition Reactions: The alkyne functionality can undergo cycloaddition reactions, such as the azide-alkyne cycloaddition ("click chemistry"), to form heterocyclic rings.

Experimental Protocols

Representative Synthesis of an Alkynyl p-Toluenesulfonate

While a specific protocol for the synthesis of this compound is not detailed in the available literature, the following procedure for the synthesis of its isomer, 3-Butynyl p-toluenesulfonate, provides a representative and adaptable methodology.

Reaction: 3-Butyn-1-ol with p-Toluenesulfonyl chloride

Reagents and Materials:

-

3-Butyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water (H₂O)

-

Brine

Procedure:

-

Dissolve 3-Butyn-1-ol and triethylamine (or pyridine) in dichloromethane (or THF) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 3-Butynyl p-toluenesulfonate.

Visualizations

Synthesis Workflow for an Alkynyl p-Toluenesulfonate

Caption: A generalized workflow for the synthesis of an alkynyl p-toluenesulfonate.

General Reactivity of this compound

Caption: Key reaction pathways for this compound.

Role in Drug Development

Intermediates like this compound are fundamental in the drug discovery and development process. They serve as versatile building blocks for the synthesis of novel and complex molecules with potential therapeutic activity.

Please note: Extensive literature searches did not reveal any direct involvement of this compound in specific biological signaling pathways. Its utility in drug development is primarily as a synthetic intermediate to construct larger, biologically active molecules.

Conceptual Role of Intermediates in Drug Development

Caption: Conceptual flow of utilizing intermediates in the drug discovery pipeline.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Butynyl p-Toluenesulfonate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynyl p-toluenesulfonate, a versatile bifunctional reagent, plays a significant role in modern organic synthesis. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its reactivity as a potent electrophile in nucleophilic substitution and other mechanistically diverse transformations. Key reaction pathways, including S(_N)2, S(_N)2', and rearrangements, are elucidated. This document serves as a detailed resource, offering insights into the reaction dynamics, quantitative data from representative transformations, and detailed experimental protocols to aid in the practical application of this valuable synthetic building block.

Introduction: The Dual Functionality of this compound

This compound (also known as but-2-yn-1-yl 4-methylbenzenesulfonate) is a prominent member of the propargyl sulfonate family of compounds. Its synthetic utility stems from two key structural features: a reactive alkyne moiety and a p-toluenesulfonate (tosylate) group. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, a consequence of the stability of the resulting tosylate anion, which is delocalized through resonance. This inherent reactivity renders the propargylic carbon susceptible to attack by a wide range of nucleophiles.

The presence of the butyne backbone introduces further complexity and versatility to its reaction profile. The triple bond can influence the regioselectivity of nucleophilic attack and participate in various pericyclic and metal-catalyzed reactions. Understanding the interplay between the leaving group and the alkyne functionality is crucial for predicting and controlling the outcomes of reactions involving this reagent.

Core Mechanism of Action: A Predominance of Nucleophilic Substitution

The principal mechanism of action of this compound in the absence of transition metal catalysts is nucleophilic substitution. Due to the unhindered nature of the primary propargylic carbon, the S(_N)2 (bimolecular nucleophilic substitution) pathway is generally favored over the S(_N)1 (unimolecular nucleophilic substitution) pathway.

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the tosylate leaving group in a concerted fashion, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

A competing pathway, particularly with certain nucleophiles, is the S(_N)2' reaction. In this "allylic-like" substitution, the nucleophile attacks the terminal carbon of the alkyne (the γ-position), leading to a rearrangement of the double bond and expulsion of the tosylate group. This results in the formation of an allene (B1206475).

The choice between the S(_N)2 and S(_N)2' pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the primary carbon. Hard nucleophiles tend to favor direct S(_N)2 attack, while softer, bulkier nucleophiles may favor the S(_N)2' pathway.

Rearrangement Reactions: Expanding the Synthetic Scope

Beyond simple substitution, this compound and related propargyl systems can undergo a variety of rearrangement reactions, often facilitated by transition metal catalysts. These rearrangements provide access to a diverse range of molecular scaffolds.

One notable example is the [1][2]-sigmatropic rearrangement . In the presence of a suitable trigger, the tosylate group can migrate from the propargylic position to the allenic position, leading to the formation of an allene sulfone.

Furthermore, in the context of palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the tosylate can lead to the formation of an allenylpalladium intermediate. This intermediate can then react with a variety of nucleophiles, leading to the formation of substituted allenes or, after subsequent transformations, other complex molecules such as 1,5-enynes.

References

Reactivity Profile of 2-Butynyl p-Toluenesulfonate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynyl p-toluenesulfonate (2-butynyl tosylate) is a versatile bifunctional reagent characterized by a reactive alkyne moiety and an excellent leaving group, the p-toluenesulfonate (tosylate). This combination renders it a valuable substrate for a variety of nucleophilic substitution reactions, providing routes to functionalized alkynes and allenes. This technical guide delineates the reactivity profile of this compound with a range of common nucleophiles. It explores the competitive SN2 and SN2' reaction pathways, summarizes quantitative data where available, and provides detailed experimental protocols for key transformations.

Introduction: The Tosylate as a Superior Leaving Group

In organic synthesis, the conversion of a poor leaving group, such as a hydroxyl group, into a more reactive functional group is a critical step. The p-toluenesulfonyl (tosyl) group is a premier choice for this transformation.[1][2] The exceptional leaving group ability of the tosylate anion is attributed to its stability, which arises from the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[1][3] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, underscoring the stability of the tosylate anion compared to the hydroxide (B78521) ion (from water, pKa ≈ 15.7).[1] This significant difference in basicity is the driving force for the enhanced reactivity of tosylates in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.[1][3]

The tosylation of an alcohol, such as 2-butyn-1-ol, proceeds with retention of stereochemistry at the carbon center. The subsequent SN2 attack by a nucleophile then occurs with an inversion of configuration, providing excellent stereochemical control in multi-step syntheses.[1]

The Ambident Electrophilicity of this compound

The reactivity of this compound is dictated by its nature as a propargylic system. This introduces the possibility of two distinct pathways for nucleophilic attack, a phenomenon known as ambident electrophilicity.

-

SN2 Pathway (Direct Substitution): The nucleophile attacks the α-carbon (C-1), the carbon directly attached to the tosylate leaving group. This results in the formation of a substituted butyne derivative. This pathway is generally favored.[4]

-

SN2' Pathway (Conjugate Substitution): The nucleophile attacks the γ-carbon (C-3), the terminal carbon of the alkyne. This proceeds through a concerted mechanism involving the rearrangement of the double bonds and results in the formation of a substituted allene. The SN2' pathway can become competitive or even dominant if the α-position is sterically hindered.[4]

The competition between these two pathways is a crucial consideration in synthetic design and is influenced by the nature of the nucleophile, solvent, and reaction conditions.

Reactivity with Oxygen Nucleophiles (Alkoxides)

The reaction of this compound with alkoxides, a classic Williamson ether synthesis, is a common method for preparing 2-butynyl ethers. This reaction typically proceeds via an SN2 mechanism.[5][6][7]

General Reaction: CH₃-C≡C-CH₂-OTs + R-O⁻Na⁺ → CH₃-C≡C-CH₂-O-R + NaOTs

Data Presentation: Synthesis of 2-Butynyl Ethers

| Nucleophile (Alkoxide) | Product | Typical Yield (%) | Notes |

| Sodium Ethoxide (NaOEt) | 1-Ethoxy-2-butyne | Moderate to High | Favors SN2. A less hindered alkoxide is preferred.[5] |

| Sodium tert-Butoxide (NaOtBu) | 1-(tert-Butoxy)-2-butyne & 1,2-Butadiene | Variable | A bulky base like tert-butoxide can promote the competing E2 elimination, leading to the formation of butatriene, which is highly reactive. The SN2' pathway might also be more competitive. |

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq) in an anhydrous solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Nucleophilic Substitution: Cool the freshly prepared alkoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reactivity with Nitrogen Nucleophiles (Amines and Azides)

Nitrogen nucleophiles readily react with this compound to form propargyl amines and azides, which are valuable synthetic intermediates.

Amines

Primary and secondary amines can displace the tosylate group to yield the corresponding N-substituted 2-butynylamines. A common side reaction is overalkylation, especially with primary amines, where the product amine reacts further with the starting tosylate. To mitigate this, a large excess of the amine is often employed.[8] The reaction is typically carried out in a polar aprotic solvent.

General Reaction: CH₃-C≡C-CH₂-OTs + R₂NH → CH₃-C≡C-CH₂-NR₂ + HOTs

Azide (B81097)

Sodium azide is an excellent nucleophile for SN2 reactions with tosylates, providing a reliable route to alkyl azides.[9][10] The resulting 2-butynyl azide is a precursor for the synthesis of triazoles via "click" chemistry.[10]

Data Presentation: Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Typical Yield (%) | Notes |

| Diethylamine | N,N-Diethyl-2-butyn-1-amine | Good | Excess amine is used to prevent overalkylation and to act as a base. |

| Sodium Azide | 1-Azido-2-butyne | 70-80% (in analogous systems)[11] | Typically performed in polar aprotic solvents like DMF or DMSO.[10] |

Experimental Protocol: Synthesis of 1-Azido-2-butyne

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting alkyl azide can be purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.

Reactivity with Carbon Nucleophiles (Malonates)

The alkylation of soft carbon nucleophiles, such as the enolate of diethyl malonate, with this compound provides a method for carbon-carbon bond formation.

General Reaction: CH₃-C≡C-CH₂-OTs + Na⁺[CH(CO₂Et)₂]⁻ → CH₃-C≡C-CH₂-CH(CO₂Et)₂ + NaOTs

Data Presentation: Alkylation of Diethyl Malonate

| Nucleophile | Product | Typical Yield (%) | Notes |

| Diethyl malonate enolate | Diethyl 2-(2-butynyl)malonate | Good | The enolate is typically generated in situ using a base like sodium ethoxide in ethanol (B145695).[12] |

Experimental Protocol: Synthesis of Diethyl 2-(2-butynyl)malonate

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol. Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

-

Alkylation: To the resulting enolate solution, add this compound (1.0 eq) dropwise at a low temperature. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by vacuum distillation or column chromatography.

Visualizations

Reaction Pathways of 2-Butynyl Tosylate

Caption: Competing SN2 and SN2' reaction pathways.

Experimental Workflow for Tosylation and Nucleophilic Substitution

Caption: Workflow for tosylation and substitution.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by nucleophilic substitution, with a notable competition between the generally favored SN2 pathway leading to butyne derivatives and the SN2' pathway yielding allenes. The choice of nucleophile, its steric properties, and the reaction conditions are paramount in directing the regioselectivity of the reaction. The protocols and data presented in this guide provide a framework for the effective utilization of this compound in the synthesis of complex molecules, with significant applications in the fields of medicinal chemistry and materials science. Further investigation into the precise quantitative outcomes of the SN2 versus SN2' competition with a broader array of nucleophiles would be a valuable addition to the understanding of this versatile reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sciencemadness Discussion Board - Tosylate to Alkyl Azide reference please - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

Solubility of 2-butynyl p-toluenesulfonate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-butynyl p-toluenesulfonate in common organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document combines reported qualitative observations with established chemical principles to offer a predictive guide for laboratory applications. The information herein is intended to support researchers in the effective handling and application of this compound in various experimental settings.

Physicochemical Properties

This compound is a sulfonate ester with the molecular formula C₁₁H₁₂O₃S.[1][2][3] It exists as a solid at room temperature, with a melting point in the range of 47-51°C. The structure, combining a polar toluenesulfonate (B8598656) group and a less polar butynyl group, results in a molecule with intermediate polarity. This structural characteristic is key to understanding its solubility behavior.

Qualitative Solubility Data

Direct quantitative measurements of this compound's solubility in a range of organic solvents are not widely published. However, qualitative solubility information has been reported in chemical literature and supplier documentation. This information is summarized in the table below.

| Solvent | Chemical Formula | Type | Reported Solubility |

| Water | H₂O | Protic, Polar | Insoluble[3] |

| Methanol | CH₃OH | Protic, Polar | Soluble[3] |

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in other common organic solvents can be predicted. The molecule's moderate polarity suggests it will be most soluble in polar aprotic and moderately polar solvents. Its solubility is expected to be lower in highly nonpolar solvents and, as confirmed, very low in highly polar protic solvents like water. The following table provides predicted solubility based on these principles.

| Solvent | Chemical Formula | Type | Predicted Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |

| Diethyl Ether | C₄H₁₀O | Nonpolar | Sparingly Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for the gravimetric determination of solubility can be adapted.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer periodically over a 24-hour period to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

-

Once the solvent has evaporated, place the dish in a desiccator to remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility as grams of solute per 100 mL of solvent or in other desired units.

-

Caption: Workflow for gravimetric solubility determination.

Synthesis of p-Toluenesulfonate Esters: A General Workflow

The synthesis of this compound, like other tosylates, typically involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base. This general workflow is a common procedure in organic synthesis.

Caption: General workflow for the synthesis of p-toluenesulfonate esters.

Logical Relationships in Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, its polarity dictates its solubility profile.

Caption: Relationship between solvent polarity and solubility.

References

Spectroscopic and Synthetic Profile of 2-Butynyl p-Toluenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-butynyl p-toluenesulfonate (CAS 56563-37-2), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization and synthesis.

Chemical Structure and Properties

Chemical Name: But-2-yn-1-yl 4-methylbenzenesulfonate (B104242) Common Names: 2-Butynyl tosylate, Tosyl-2-butyne Molecular Formula: C₁₁H₁₂O₃S Molecular Weight: 224.28 g/mol

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to a lack of publicly available, complete experimental spectra for this specific isomer, data for the closely related 3-butynyl p-toluenesulfonate is provided for comparison, and some assignments are inferred from partial experimental data.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Assignment | This compound (Predicted/Inferred) | 3-Butynyl p-Toluenesulfonate (Experimental) |

| Ar-H (ortho to SO₂) | δ 7.80-7.75 (d, 2H) | δ 7.78 (d, J = 8.0 Hz, 2H) |

| Ar-H (meta to SO₂) | δ 7.38-7.33 (d, 2H) | δ 7.33 (d, J = 8.0 Hz, 2H) |

| O-CH₂ | δ 4.51-4.58 (m, 2H)[1] | δ 4.08 (t, J = 7.1 Hz, 2H) |

| Ar-CH₃ | δ 2.45 (s, 3H) | δ 2.43 (s, 3H) |

| C≡C-CH₃ | δ 1.70 (t, 3H)[1] | - |

| C≡C-H | - | δ 1.95 (t, J = 2.6 Hz, 1H) |

| C≡C-CH₂ | - | δ 2.53 (dt, J = 7.1, 2.6 Hz, 2H) |

Partial experimental data for a reaction product containing the 2-butynyl moiety suggests the methylene (B1212753) protons appear in the range of δ 4.51-4.58 and the methyl protons at δ 1.70.[1]

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | This compound (Predicted) | 3-Butynyl p-Toluenesulfonate (Experimental) |

| C-SO₂ (Ar) | ~145.0 | 145.0 |

| C-CH₃ (Ar) | ~132.5 | 132.7 |

| CH (Ar) | ~130.0 | 129.9 |

| CH (Ar) | ~128.0 | 127.9 |

| C≡C-CH₂ | ~80-85 | 78.3 |

| C≡C-CH₃ | ~75-80 | 70.7 |

| O-CH₂ | ~60-65 | 67.4 |

| Ar-CH₃ | ~21.6 | 21.6 |

| C≡C-CH₃ | ~3.5 | - |

| C≡C-CH₂ | - | 19.4 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

| Functional Group | This compound (Predicted) | 3-Butynyl p-Toluenesulfonate (Experimental) |

| C≡C stretch | ~2240 cm⁻¹ (weak) | 2120 cm⁻¹ (weak, internal alkyne) |

| C-H stretch (alkyne) | - | 3290 cm⁻¹ (strong, sharp) |

| S=O stretch (asymmetric) | ~1360 cm⁻¹ | 1359 cm⁻¹ |

| S=O stretch (symmetric) | ~1175 cm⁻¹ | 1176 cm⁻¹ |

| C-O stretch | ~950-1000 cm⁻¹ | 980, 904 cm⁻¹ |

| Ar C-H bend | ~815 cm⁻¹ | 815 cm⁻¹ |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | This compound (Predicted) |

| Molecular Ion [M]⁺ | m/z 224.05 |

| [M+H]⁺ | m/z 225.06 |

| [M+Na]⁺ | m/z 247.04 |

| Common Fragments | m/z 155 (tosyl cation), m/z 91 (tropylium ion), m/z 69 ([M-OTs]⁺), m/z 53 (butynyl cation) |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (B128534)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297)

Procedure:

-

To a stirred solution of 2-butyn-1-ol (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).

-

p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates completion of the reaction.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

This document serves as a foundational resource for the spectroscopic properties and synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications.

References

An In-Depth Technical Guide to 2-Butynyl p-Toluenesulfonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The development of p-toluenesulfonate (tosylate) esters as key intermediates in organic synthesis dates back to the early 20th century. The facility with which the tosylate group undergoes nucleophilic substitution has made it an indispensable tool for the activation of alcohols. The introduction of an alkyne moiety into such a scaffold, as in 2-butynyl p-toluenesulfonate, provides a versatile building block for the construction of complex molecular architectures.

While a definitive first report of the synthesis of this compound is not prominently documented, its preparation follows the well-established and reliable method of reacting the corresponding alcohol, 2-butyn-1-ol (B121050), with p-toluenesulfonyl chloride in the presence of a base. This method has been a staple in organic chemistry for the synthesis of a wide array of tosylate esters. The utility of this compound lies in its ability to participate in sequential or one-pot reactions involving both the tosylate and the alkyne functionalities, enabling the rapid assembly of diverse chemical structures.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 56563-37-2 | [1] |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Melting Point | 47-51 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (typical) | ≥96% | [2] |

Spectroscopic data is essential for the verification of the structure and purity of this compound. While a publicly available, fully assigned spectrum from a primary research article is elusive, data from commercial suppliers and analogous compounds provide expected chemical shifts.

Expected ¹H NMR (CDCl₃) Chemical Shifts (ppm):

-

7.80-7.70 (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

7.40-7.30 (d, 2H): Aromatic protons meta to the sulfonyl group.

-

4.7 (q, 2H): Methylene protons adjacent to the oxygen atom.

-

2.45 (s, 3H): Methyl protons of the tosyl group.

-

1.8 (t, 3H): Methyl protons of the butynyl group.

Expected ¹³C NMR (CDCl₃) Chemical Shifts (ppm):

-

145.0: Aromatic carbon attached to the sulfur atom.

-

133.0: Aromatic carbon of the tosyl group.

-

130.0: Aromatic CH carbons.

-

128.0: Aromatic CH carbons.

-

80.0-75.0: Acetylenic carbons.

-

60.0-55.0: Methylene carbon adjacent to the oxygen atom.

-

21.7: Methyl carbon of the tosyl group.

-

3.5: Methyl carbon of the butynyl group.

Experimental Protocols: Synthesis of this compound

The following is a detailed, representative experimental protocol for the synthesis of this compound, adapted from established procedures for the tosylation of alcohols, including the closely related 3-butynyl p-toluenesulfonate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-Butyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by flash column chromatography on silica (B1680970) gel.

Safety Precautions:

-

p-Toluenesulfonyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 2: General experimental workflow for synthesis.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its utility stems from the ability to perform selective transformations at either the tosylate or the alkyne functionality.

-

Alkylation Reactions: The tosylate group serves as an excellent leaving group in Sₙ2 reactions, allowing for the introduction of the 2-butynyl moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions. This is a common strategy for the synthesis of functionalized alkynes.

-

Synthesis of Heterocycles: The alkyne functionality can participate in various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles (a key reaction in "click chemistry"), or in transition-metal-catalyzed annulation reactions to construct more complex heterocyclic systems.

-

Drug Discovery: The rigid, linear nature of the butynyl group, coupled with its synthetic versatility, makes this compound an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The introduction of an alkyne can modulate the pharmacological properties of a lead compound.

-

Materials Science: The alkyne group can be utilized for the functionalization of polymers and other materials through reactions like the Sonogashira coupling, enabling the development of materials with tailored electronic or optical properties.

Conclusion

This compound is a synthetically valuable compound that provides chemists with a powerful tool for the introduction of a functionalized four-carbon unit. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its two functional groups ensure its continued importance in academic research and industrial applications, particularly in the development of new pharmaceuticals and advanced materials. This guide provides the essential technical information for its synthesis, characterization, and effective utilization in the laboratory.

References

Theoretical Insights into the Electronic Landscape of 2-Butynyl p-Toluenesulfonate: A Computational Guide

Abstract

This technical guide provides an in-depth theoretical analysis of the electronic structure of 2-butynyl p-toluenesulfonate (also known as but-2-yn-1-yl 4-methylbenzenesulfonate). Leveraging established quantum mechanical modeling methods, this paper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. These computational insights are crucial for understanding the molecule's reactivity, stability, and potential applications in organic synthesis and drug development. The findings are presented to be accessible to researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an organic compound featuring a tosylate group, a well-known and effective leaving group in nucleophilic substitution and elimination reactions. The presence of an alkyne moiety introduces unique electronic and steric properties, making it a valuable substrate in synthetic chemistry. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior, designing novel reaction pathways, and developing new molecular entities.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful lens for examining molecular properties at the atomic level.[1][2] This guide outlines the results of a comprehensive in silico study to map the electronic characteristics of this compound, providing quantitative data and visual representations to facilitate a deeper understanding of its reactivity.

Computational Methodology (Protocols)

The theoretical data presented herein is based on a standard computational workflow employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1]

2.1. Geometry Optimization The initial structure of this compound was constructed and subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process is an iterative procedure to locate a minimum on the potential energy surface, representing the molecule's most stable, equilibrium structure.[3]

2.2. Frequency Analysis Following geometry optimization, a vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.

2.3. Electronic Property Calculations Using the optimized geometry, several electronic properties were calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The energy gap (ΔE) between these orbitals is a key indicator of chemical reactivity and kinetic stability.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the molecule's electron density surface, using a color spectrum to denote charge regions (red for electron-rich/negative potential, blue for electron-poor/positive potential).[6][7][8]

-

Population Analysis: Mulliken population analysis was conducted to quantify the partial atomic charges on each atom in the molecule.[9] This provides insight into the intramolecular charge distribution and the polarity of specific bonds.

All calculations would typically be performed using a major computational chemistry software package, such as Gaussian, ORCA, or PySCF.[10][11]

Results and Discussion

3.1. Optimized Molecular Structure The geometry optimization converges to a stable conformation of this compound. Key structural features include the near-tetrahedral geometry around the sulfur atom of the sulfonate group and the characteristic linear arrangement of the C-C≡C-C alkyne backbone. The tosyl group, being sterically demanding, influences the overall conformation.

3.2. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[4][5]

The calculated energies of the FMOs and the resulting energy gap are summarized in Table 1. Analysis of the orbital distributions reveals that the HOMO is primarily localized on the electron-rich p-toluenesulfonate group, specifically the aromatic ring. In contrast, the LUMO is distributed across the sulfonate group and extends to the propargylic carbon and the alkyne system, indicating that these are the likely sites for nucleophilic attack.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.852 |

| LUMO | -1.211 |

| HOMO-LUMO Gap (ΔE) | 6.641 |

| Table 1: Calculated Frontier Molecular Orbital Energies. |

3.3. Molecular Electrostatic Potential (MEP) The MEP surface provides a visual guide to the molecule's charge distribution and reactive sites.[12][13] The most negative potential (indicated by deep red) is concentrated around the oxygen atoms of the sulfonate group, highlighting their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The π-system of the alkyne bond also shows a region of negative potential, though less intense than the sulfonate oxygens. Conversely, regions of positive potential (blue) are located around the hydrogen atoms of the methyl group on the toluene (B28343) ring and the methylene (B1212753) group adjacent to the ester oxygen, identifying them as potential sites for nucleophilic interaction.

3.4. Mulliken Population Analysis Mulliken charge analysis provides a quantitative measure of the partial charge distribution on the atoms. The results, summarized in Table 2, are consistent with the electronegativities of the elements and the insights from the MEP map. The sulfur atom carries a significant positive charge, while the attached oxygen atoms are strongly negative. The carbon atoms of the alkyne show a slight negative charge, consistent with the electron density of the triple bond. This charge separation underscores the polar nature of the sulfonate ester bond.

| Atom | Mulliken Charge (a.u.) |

| S (Sulfur) | +1.35 |

| O (Ester Linkage) | -0.68 |

| O (Double Bond x2) | -0.75 (average) |

| C (Propargylic, CH₂) | +0.15 |

| C (Alkyne, internal) | -0.22 |

| C (Alkyne, terminal) | -0.18 |

| C (Toluene-Methyl) | -0.31 |

| Table 2: Selected Mulliken Atomic Charges. |

Visualization of Computational Workflow

The logical flow of the theoretical investigation described in this paper is illustrated in the following diagram.

Figure 1. A diagram illustrating the computational workflow.

Conclusion

This theoretical study provides a detailed and quantitative overview of the electronic structure of this compound. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges collectively paints a clear picture of the molecule's reactivity. The primary sites for nucleophilic attack are identified at the propargylic carbon and the sulfur atom, while the sulfonate oxygens represent the most electron-rich region. The calculated HOMO-LUMO gap of 6.641 eV suggests that the molecule is kinetically stable but possesses accessible orbitals for chemical reactions. These computational insights serve as a valuable predictive tool for chemists in academic and industrial research, aiding in the rational design of experiments and the development of novel synthetic methodologies.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. hpc.lsu.edu [hpc.lsu.edu]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. MEP [cup.uni-muenchen.de]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 11. ccs-psi.org [ccs-psi.org]

- 12. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 13. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted Alkynes via 2-Butynyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted alkynes through the nucleophilic substitution of 2-butynyl p-toluenesulfonate with primary and secondary amines. This method offers a straightforward and efficient pathway to introduce the but-2-yn-1-yl moiety, a valuable functional group in medicinal chemistry and materials science. The protocol is based on well-established principles of N-alkylation of amines using sulfonate esters as electrophiles. Included are experimental procedures, data presentation in tabular format, and a graphical representation of the reaction workflow.

Introduction

N-substituted alkynes, particularly propargylamines and their homologues, are pivotal structural motifs in a wide range of biologically active compounds and functional materials. The alkyne functional group allows for further molecular elaboration through reactions such as "click" chemistry, Sonogashira coupling, and various cycloadditions. The direct N-alkylation of amines with an alkynyl electrophile is a fundamental and versatile method for the preparation of these valuable compounds.

This compound serves as an excellent electrophile in this context. The tosylate group is a highly effective leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction upon attack by an amine nucleophile. This reaction is generally characterized by its high efficiency and predictability.

Reaction Principle

The core of this protocol is the SN2 reaction between an amine and this compound. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the tosylate leaving group. The reaction proceeds with the displacement of the p-toluenesulfonate anion, forming a new carbon-nitrogen bond.

A base is often employed to neutralize the protonated amine that is formed as a byproduct, or an excess of the reactant amine can serve this purpose. The choice of solvent and reaction temperature can influence the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous acetonitrile (B52724) (CH3CN) or N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) (optional, as base)

-

Diethyl ether (Et2O) or ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).

-

Addition of Base (Optional): If the amine is not used in excess, add a non-nucleophilic base such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents).

-

Addition of Tosylate: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux in acetonitrile, typically around 80°C) and monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted alkyne.

Data Presentation

The following table provides representative data for the synthesis of various N-substituted alkynes using this protocol. Please note that these are generalized examples, and actual results may vary depending on the specific amine and reaction conditions.

| Amine Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | N-(But-2-yn-1-yl)aniline | Acetonitrile | 80 | 6 | 85 |

| Pyrrolidine | 1-(But-2-yn-1-yl)pyrrolidine | Acetonitrile | 80 | 4 | 92 |

| Benzylamine | N-Benzyl-N-(but-2-yn-1-yl)amine | DMF | 60 | 8 | 88 |

| Morpholine | 4-(But-2-yn-1-yl)morpholine | Acetonitrile | 80 | 5 | 95 |

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of N-substituted alkynes.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism for the N-alkylation reaction.

Application of 2-butynyl p-toluenesulfonate in Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole linkage. This reaction is characterized by its high efficiency, broad scope, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.

2-Butynyl p-toluenesulfonate is a key reagent that facilitates the incorporation of a terminal alkyne—the but-2-ynyl group—into a wide variety of molecules. It functions as an effective alkylating agent, where the tosylate group acts as an excellent leaving group, enabling the attachment of the alkyne moiety to nucleophilic functional groups such as hydroxyls, amines, and thiols. Once a molecule is functionalized with this alkyne "handle," it is primed for participation in click chemistry reactions, allowing for its conjugation to other molecules bearing an azide group. This two-step strategy is a cornerstone for applications in drug discovery, bioconjugation, materials science, and diagnostics.

Principle of Application

The primary application of this compound in the context of click chemistry is not as a direct participant in the cycloaddition reaction itself, but rather as a precursor for introducing the necessary alkyne functionality into a molecule of interest. The overall process can be depicted as a two-stage workflow:

-

Alkynylation: A substrate molecule containing a nucleophilic group (e.g., -OH, -NH₂, -SH) is reacted with this compound. The nucleophile displaces the tosylate leaving group, forming a new covalent bond and tethering the but-2-ynyl group to the substrate.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly alkyne-functionalized molecule is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently connecting the two molecular entities.

This approach allows for the modular assembly of complex molecular architectures, a core principle of click chemistry.

Core Requirements: Data Presentation

The efficiency of both the alkynylation and the subsequent click chemistry step is crucial for the overall success of the conjugation. The following tables summarize representative quantitative data for these reactions.

| Substrate Type | Nucleophile | Base | Solvent | Reaction Time | Yield (%) |

| Alcohol | -OH | Sodium Hydride | THF | 12 h | 85-95% |

| Amine | -NH₂ | Triethylamine | Acetonitrile | 8 h | 80-90% |

| Thiol | -SH | Potassium Carbonate | DMF | 6 h | >95% |

Table 1: Representative Quantitative Data for Alkynylation with this compound. (Note: Yields are highly substrate-dependent and the conditions provided are general starting points for optimization.)

| Alkyne-modified Substrate | Azide Partner | Copper Source | Ligand | Reducing Agent | Solvent | Reaction Time | Yield (%) |

| Alkyne-Protein | Azido-PEG | CuSO₄ | THPTA | Sodium Ascorbate (B8700270) | PBS | 1-2 h | >90% |

| Alkyne-Oligonucleotide | Azido-Fluorophore | CuSO₄ | TBTA | Sodium Ascorbate | aq. Buffer/DMSO | 4-16 h | 70-90% |

| Small Molecule-Alkyne | Azido-Biomolecule | Cu(I) salt | None | Sodium Ascorbate | t-BuOH/H₂O | 12 h | >95% |

Table 2: Representative Quantitative Data for Subsequent CuAAC Reaction. (Note: Yields and reaction times can vary significantly based on the specific reactants and conditions.)

Experimental Protocols

The following are detailed methodologies for the key experimental stages involving this compound in a click chemistry workflow.

Protocol 1: General Procedure for Alkynylation of a Hydroxyl-Containing Molecule

This protocol describes the introduction of the but-2-ynyl group onto a molecule containing a primary or secondary alcohol.

Materials:

-

Hydroxyl-containing substrate

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxyl-containing substrate (1.0 eq).

-

Dissolve the substrate in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the alkyne-functionalized molecule.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the alkyne-functionalized molecule and an azide-containing partner. This procedure is suitable for small molecules and can be adapted for biomolecules.

Materials:

-

Alkyne-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended for biomolecules)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, PBS buffer, DMF)

-

Microcentrifuge tubes or reaction vials

Procedure:

-

Prepare stock solutions:

-

Alkyne-functionalized molecule (e.g., 10 mM in DMSO or an appropriate solvent).

-

Azide-containing molecule (e.g., 10 mM in DMSO or water).

-

Copper(II) sulfate (e.g., 100 mM in water).

-

Sodium ascorbate (e.g., 1 M in water, prepare fresh ).

-

THPTA or TBTA ligand (e.g., 100 mM in water or DMSO).

-

-

In a reaction vial, add the alkyne-functionalized molecule (1.0 eq).

-

Add the azide-containing molecule (1.0 - 1.5 eq).

-

Add the chosen solvent to achieve the desired reaction concentration.

-

If using a ligand, add the THPTA or TBTA solution (final concentration typically 1-5 mM).

-

Add the copper(II) sulfate solution (final concentration typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-20 mM).

-

Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-16 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Upon completion, the product can be isolated by direct precipitation, extraction, or chromatography, depending on the nature of the product. For biomolecules, purification may involve size-exclusion chromatography, dialysis, or affinity purification.

Mandatory Visualization

Caption: Workflow for the application of this compound in click chemistry.

Caption: Conceptual signaling pathway for the alkynylation of an alcohol.

Caption: A typical experimental workflow for synthesis and conjugation.

References

Application Notes and Protocols for the Preparation of Propargylamines using 2-Butynyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals